molecular formula C7H9NO B3348715 1H-Pyrrolizin-1-ol, 2,3-dihydro- CAS No. 18377-79-2

1H-Pyrrolizin-1-ol, 2,3-dihydro-

Cat. No.: B3348715
CAS No.: 18377-79-2
M. Wt: 123.15 g/mol
InChI Key: GJPIBIKCYIRYTI-UHFFFAOYSA-N
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Description

1H-Pyrrolizin-1-ol, 2,3-dihydro-: is a heterocyclic organic compound with the molecular formula C7H9NO It is a derivative of pyrrolizine, featuring a hydroxyl group at the first position and a partially saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolizin-1-ol, 2,3-dihydro- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diketones with ammonia or primary amines can yield the desired pyrrolizine derivatives. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of 1H-Pyrrolizin-1-ol, 2,3-dihydro- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolizin-1-ol, 2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form fully saturated pyrrolizine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyrrolizine derivatives.

    Substitution: Formation of various substituted pyrrolizine derivatives depending on the reagents used.

Scientific Research Applications

1H-Pyrrolizin-1-ol, 2,3-dihydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizin-1-ol, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the partially saturated ring system allow it to participate in various biochemical reactions. It can act as a ligand for certain enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one: This compound is structurally similar but features a benzoyl group instead of a hydroxyl group.

    2,3-Dihydro-1H-pyrrolizin-1-one: Lacks the hydroxyl group present in 1H-Pyrrolizin-1-ol, 2,3-dihydro-.

Uniqueness: 1H-Pyrrolizin-1-ol, 2,3-dihydro- is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolizine derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-3-5-8-4-1-2-6(7)8/h1-2,4,7,9H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPIBIKCYIRYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939756
Record name 2,3-Dihydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18377-79-2
Record name 1H-Pyrrolizin-1-ol, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018377792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolizin-1-ol, 2,3-dihydro-
Reactant of Route 2
1H-Pyrrolizin-1-ol, 2,3-dihydro-
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1H-Pyrrolizin-1-ol, 2,3-dihydro-
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1H-Pyrrolizin-1-ol, 2,3-dihydro-
Reactant of Route 5
1H-Pyrrolizin-1-ol, 2,3-dihydro-
Reactant of Route 6
1H-Pyrrolizin-1-ol, 2,3-dihydro-

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